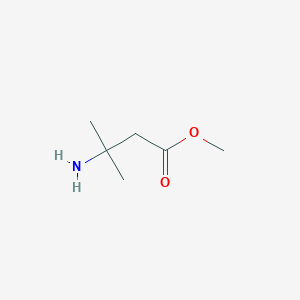
N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H27FN4O3 and its molecular weight is 414.481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
PET Radioligands in Neuroimaging
N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide and its analogs have been extensively studied as PET (Positron Emission Tomography) radioligands. For instance, [(18)F]p-MPPF, a derivative, is a 5-HT1A antagonist used in PET studies of serotonergic neurotransmission, offering insights into animal and human brain functioning (Plenevaux et al., 2000). These compounds provide valuable tools for understanding neurotransmitter systems and brain disorders.
Neuroreceptor Imaging
These compounds, specifically derivatives like [(18)F]p-MPPF, play a crucial role in neuroreceptor imaging. They are used to quantify 5-HT1A receptor densities in brains of patients with various neuropsychiatric disorders, offering a non-invasive way to study these conditions in vivo (Kepe et al., 2006).
Alzheimer's Disease Research
One specific application is in the study of Alzheimer's disease. PET imaging using these compounds helps in quantifying the reduction of 5-HT1A receptors in Alzheimer's patients, correlating with clinical symptoms and providing a better understanding of the disease's progression and potential therapeutic targets (Kepe et al., 2006).
Evaluation of Serotonin Receptors
Further, compounds like 18F-Mefway, developed for PET imaging, facilitate the study of serotonin receptors in the human brain. These studies are crucial for understanding the serotonin system's role in various psychiatric and neurological disorders (Choi et al., 2015).
Synthesis and Structural Analysis
Research has also focused on the synthesis, structural characterization, and analysis of such compounds. For example, studies on cinnamide derivatives, including structural analyses through crystallography and Hirshfeld surface analysis, contribute to understanding their molecular interactions and potential therapeutic applications (Zhong et al., 2018).
Dopamine Transporter Studies
Some derivatives have been explored as dopamine uptake inhibitors, contributing to understanding the dopamine transporter system and its role in disorders like cocaine abuse (Hsin et al., 2008).
Anti-Inflammatory Applications
Additionally, studies on oxazine derivatives of these compounds have demonstrated their potential as COX2-specific inhibitors, offering avenues for anti-inflammatory therapy research (Srinivas et al., 2015).
Eigenschaften
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O3/c1-16-3-4-17(15-20(16)23)25-22(29)21(28)24-9-10-26-11-13-27(14-12-26)18-5-7-19(30-2)8-6-18/h3-8,15H,9-14H2,1-2H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKVAIGGAGURLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2467165.png)
![2-[1-[2-(2-Methoxyphenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2467166.png)

![(4-{[(4-Fluorophenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B2467169.png)
![4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2467170.png)

![2-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid](/img/structure/B2467174.png)
![[2-[4-[5-(4-Methoxyphenyl)triazol-1-yl]phenyl]-2-oxoethyl] 3-iodobenzoate](/img/structure/B2467175.png)
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B2467178.png)


![3-(4-Methoxyphenyl)-5-{1-[(2-methoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2467181.png)
